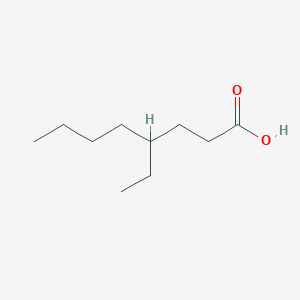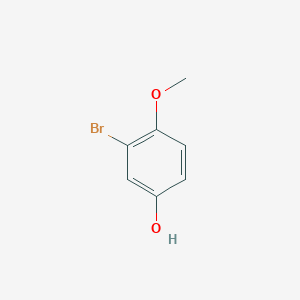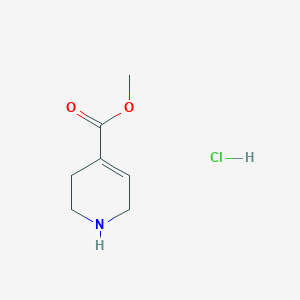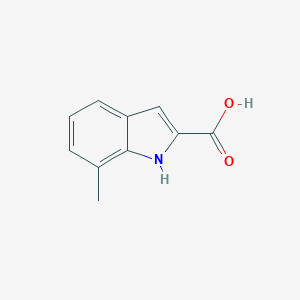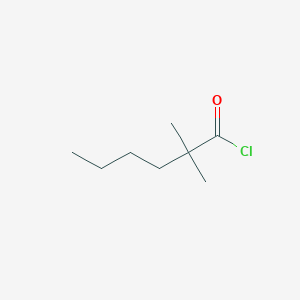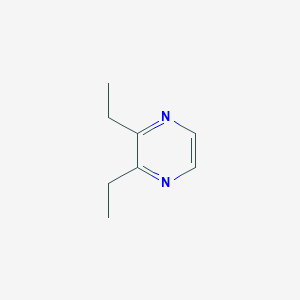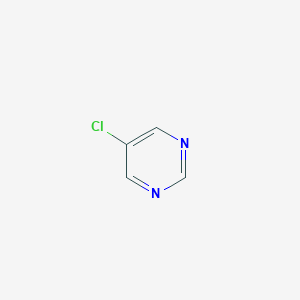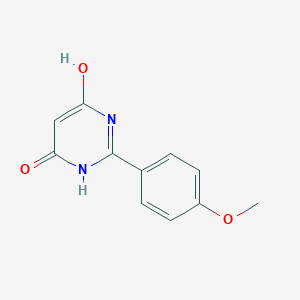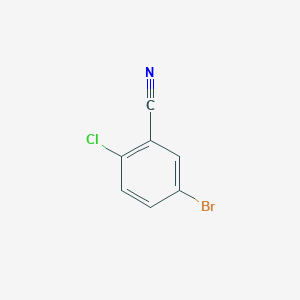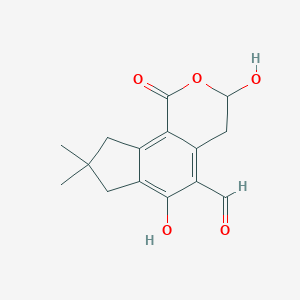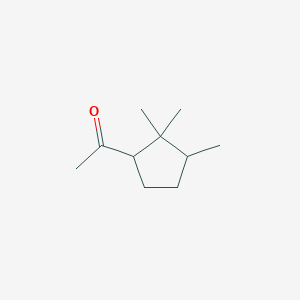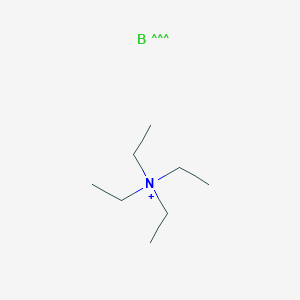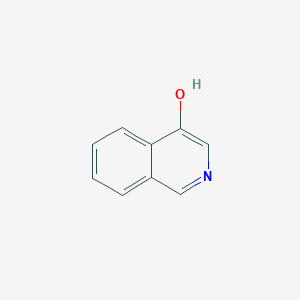![molecular formula C10H10N4O4 B107278 [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester CAS No. 16267-25-7](/img/structure/B107278.png)
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is a chemical compound that has shown promising results in scientific research applications. It is a heterocyclic organic compound that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell division, and cell growth.
Biochemical And Physiological Effects
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth and proliferation of cancer cells and bacteria.
Advantages And Limitations For Lab Experiments
One of the main advantages of using [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester in lab experiments is its versatility. It can be used in various assays and experiments to investigate its potential applications in different scientific research fields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential applications in the field of regenerative medicine. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is a promising compound that has shown potential applications in various scientific research fields. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable compound for further investigation. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
There are several methods for synthesizing [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester. One of the most commonly used methods is the reaction between 4,4'-dicarboxylic acid and 3,3'-bipyrazole in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester.
Scientific Research Applications
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
16267-25-7 |
|---|---|
Product Name |
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester |
Molecular Formula |
C10H10N4O4 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
methyl 5-(4-methoxycarbonyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-17-9(15)5-3-11-13-7(5)8-6(4-12-14-8)10(16)18-2/h3-4H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
KWXPGZBWEBMJQM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(NN=C1)C2=C(C=NN2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=C(C=NN2)C(=O)OC |
synonyms |
3,3'-Bi(1H-pyrazole)-4,4'-dicarboxylic acid dimethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




